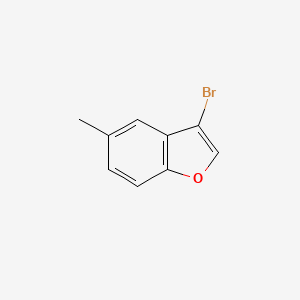

3-Bromo-5-methyl-1-benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrO |

|---|---|

Molecular Weight |

211.05 g/mol |

IUPAC Name |

3-bromo-5-methyl-1-benzofuran |

InChI |

InChI=1S/C9H7BrO/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5H,1H3 |

InChI Key |

YNSHAXUEWVBDRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2Br |

Origin of Product |

United States |

Synthetic Strategies for 3 Bromo 5 Methyl 1 Benzofuran

Retrosynthetic Analysis of the 3-Bromo-5-methyl-1-benzofuran (B6268714) Core

A logical retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C-Br bond, leading to the precursor 5-methyl-1-benzofuran. This simplifies the problem to the synthesis of the benzofuran (B130515) core and the subsequent regioselective introduction of a bromine atom at the 3-position.

Further disconnection of the 5-methyl-1-benzofuran intermediate reveals two main synthetic routes for the formation of the benzofuran ring system. The first approach involves the formation of the O1-C2 bond and the C3-C3a bond, typically through the cyclization of a suitably substituted benzene (B151609) derivative. A key starting material for this strategy is 4-methylphenol (p-cresol), which already possesses the required methyl group at the desired position on the benzene ring. The second general approach involves building the furan (B31954) ring onto a pre-existing benzene precursor.

Classical and Contemporary Approaches to Benzofuran Annulation Relevant to this compound

The construction of the 5-methyl-1-benzofuran skeleton can be achieved through various established and modern synthetic methodologies. These can be broadly categorized into intramolecular cyclization methods and the formation of the furan ring on a benzene precursor.

Intramolecular Cyclization Methods (e.g., phenol-based cyclizations)

A prevalent and effective strategy for synthesizing substituted benzofurans involves the intramolecular cyclization of precursors derived from phenols. nih.gov For the synthesis of 5-methyl-1-benzofuran, 4-methylphenol serves as an ideal starting material.

One common approach is the O-alkylation of 4-methylphenol with an α-haloketone, such as chloroacetone (B47974) or bromoacetaldehyde (B98955) diethyl acetal, to form a 4-methylphenoxy ketone or acetal. Subsequent acid-catalyzed cyclodehydration of the resulting intermediate leads to the formation of the benzofuran ring. This process, often referred to as the Perkin rearrangement or related cyclizations, is a robust method for constructing the benzofuran core. The reaction typically proceeds via an electrophilic attack of the carbonyl carbon onto the electron-rich aromatic ring, followed by dehydration to yield the aromatic furan ring.

The use of titanium tetrachloride has been reported to promote the direct synthesis of benzofurans from phenols and α-haloketones in a one-step process that combines Friedel–Crafts-like alkylation and intramolecular cyclodehydration. nih.gov This method offers advantages in terms of regioselectivity and can provide moderate to excellent yields. nih.gov

Table 1: Examples of Phenol-based Intramolecular Cyclization for Benzofuran Synthesis

| Phenol (B47542) Precursor | Reagent for O-alkylation | Cyclization Conditions | Product | Reference |

| 4-methylphenol | Chloroacetaldehyde | Polyphosphoric acid, heat | 5-methyl-1-benzofuran | researchgate.net |

| Phenol | α-Bromoacetophenone | Eaton's reagent | 3-Phenylbenzofuran | researchgate.net |

| Various substituted phenols | 2-Chlorocyclohexanone | Titanium tetrachloride | Corresponding tetracyclic benzofurans | nih.gov |

Furan Ring Formation on Benzene Precursors

An alternative to intramolecular cyclization is the construction of the furan ring onto a pre-functionalized benzene derivative. This can involve transition-metal-catalyzed reactions that form the key C-C and C-O bonds of the furan moiety.

For instance, palladium-catalyzed coupling reactions have been extensively utilized in benzofuran synthesis. A common strategy involves the coupling of an ortho-alkynylphenol with a suitable partner. In the context of 5-methyl-1-benzofuran, this would require the synthesis of 2-ethynyl-4-methylphenol. This intermediate can then undergo a palladium-catalyzed intramolecular cyclization to afford the desired benzofuran.

Another powerful method is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. This approach offers a high degree of flexibility in introducing substituents on both the benzene and furan rings.

Regioselective Bromination Methodologies for Benzofuran Systems

The introduction of a bromine atom specifically at the 3-position of 5-methyl-1-benzofuran presents a significant challenge due to the inherent reactivity of the benzofuran ring system. Electrophilic substitution on benzofurans typically occurs at the 2-position, as the intermediate carbocation is more stabilized. The presence of the electron-donating methyl group at the 5-position further activates the benzene ring towards electrophilic attack, potentially leading to a mixture of products.

Direct Bromination Approaches

Direct bromination of 5-methyl-1-benzofuran with molecular bromine (Br₂) or N-bromosuccinimide (NBS) is likely to result in a mixture of products. Bromination often occurs at the more electron-rich positions of the benzofuran nucleus. The furan ring is generally more susceptible to electrophilic attack than the benzene ring. While the methyl group at the 5-position is an ortho-, para-director, the directing effect of the oxygen atom of the furan ring typically dominates, favoring substitution at the 2-position.

However, specific reaction conditions can influence the regioselectivity. The choice of solvent, temperature, and brominating agent can sometimes be tuned to favor the formation of the 3-bromo isomer, although this often requires careful optimization and may still result in mixtures that necessitate chromatographic separation. For instance, the use of NBS in acetonitrile (B52724) has been shown to be a mild and regiospecific nuclear brominating reagent for some aromatic compounds, potentially offering a pathway to control the position of bromination. mdma.ch

Pre-functionalization and Bromine Introduction Strategies

Given the challenges associated with direct C3-bromination, a more reliable approach involves a pre-functionalization strategy. This entails the introduction of a functional group at the 3-position that can be subsequently converted to a bromine atom.

One of the most effective methods for achieving regioselective C3-functionalization of 2-unsubstituted benzofurans is through metalation, specifically lithiation. Treatment of 5-methyl-1-benzofuran with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can lead to deprotonation at the C2 position. However, by carefully controlling the reaction conditions or by using specific directing groups, it may be possible to achieve lithiation at the C3 position. The resulting 3-lithio-5-methyl-1-benzofuran can then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to introduce the bromine atom regioselectively at the desired position.

Another strategy could involve a Vilsmeier-Haack formylation, which typically directs to the 2-position, but under certain conditions or with specific substrates, C3-formylation might be achievable. The resulting 5-methyl-1-benzofuran-3-carbaldehyde (B115589) could then be subjected to a haloform reaction or other transformations to install the bromine atom.

Table 2: Comparison of Bromination Strategies for Benzofuran Systems

| Strategy | Reagents | Advantages | Disadvantages |

| Direct Bromination | Br₂, NBS | Operationally simple | Often lacks regioselectivity, leading to product mixtures. |

| Lithiation and Bromination | n-BuLi, LDA then Br₂ | High regioselectivity for the 3-position can be achieved. | Requires anhydrous conditions and careful control of temperature. |

Methylation Techniques for Benzofuran Derivatives

The introduction of a methyl group at the 5-position of the benzofuran scaffold can be achieved through two primary strategies: direct methylation of a pre-formed benzofuran ring or by utilizing a starting material that already contains the methyl group in the desired position.

Direct Methylation at the 5-position

Direct methylation of the benzofuran ring system at the C5-position is a challenging endeavor due to the inherent reactivity of the heterocyclic ring. Electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, are common methods for introducing alkyl groups onto aromatic rings. However, in the case of benzofuran, the furan ring is more susceptible to electrophilic attack than the benzene ring, with a preference for the C2 and C3 positions.

The electron-donating nature of the oxygen atom directs electrophiles primarily to the 2-position. Therefore, achieving selective methylation at the 5-position requires careful selection of reagents and conditions, often involving protecting groups or highly specialized catalysts to overcome the natural regioselectivity of the benzofuran system. Due to these challenges, direct methylation is a less common approach for synthesizing 5-methylbenzofuran (B96412) derivatives.

Synthetic Routes Incorporating a Methyl Group into the Benzene Ring

A more reliable and widely employed strategy involves constructing the benzofuran ring from a precursor that already possesses a methyl group on the benzene ring. Starting with commercially available compounds like p-cresol (B1678582) (4-methylphenol) or its derivatives ensures the methyl group is correctly positioned from the outset. Several classical named reactions can be adapted for this purpose.

Rap-Stoermer Reaction: This reaction involves the condensation of a 2-hydroxyaryl ketone with an α-halo ketone in the presence of a base. To synthesize a 5-methylbenzofuran derivative, one could start with 2-hydroxy-5-methylacetophenone, which is readily prepared from 4-methylphenol. Reaction with an appropriate α-halo ketone would lead to the formation of the furan ring. researchgate.net

Perkin Rearrangement: The Perkin rearrangement provides a route to benzofuran-2-carboxylic acids from 3-halocoumarins. nih.govwikipedia.org A synthetic sequence could begin with a 6-methylcoumarin (B191867) derivative. Halogenation at the 3-position, followed by base-induced rearrangement, would yield a 5-methylbenzofuran-2-carboxylic acid, which can be further modified. nih.gov Microwave-assisted conditions have been shown to significantly accelerate this rearrangement, reducing reaction times from hours to minutes. nih.gov

These methods offer a robust and regiochemically controlled way to access the 5-methylbenzofuran core, which can then be subjected to bromination to yield the final product.

Advanced Catalytic Protocols for this compound Synthesis

Modern organic synthesis heavily relies on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. The synthesis of this compound can be achieved through sophisticated protocols involving palladium, copper, and ruthenium catalysts. These methods often focus on the construction of the core 5-methylbenzofuran ring, which is then regioselectively brominated at the electron-rich 3-position using reagents like N-Bromosuccinimide (NBS) or bromine.

Palladium-Catalyzed Cyclizations and Cross-Couplings

Palladium catalysis offers a versatile toolkit for the formation of benzofuran rings. The Sonogashira coupling reaction is a particularly powerful method. This approach typically involves the coupling of a terminal alkyne with an aryl halide. nih.gov For the synthesis of the target molecule, 2-iodo-4-methylphenol (B175219) would be a suitable starting material, which undergoes a Sonogashira coupling with an appropriate alkyne, followed by an intramolecular cyclization to form the 5-methylbenzofuran skeleton. semanticscholar.org Tandem reactions combining the coupling and cyclization in one pot have been developed to improve efficiency. nih.gov

Another palladium-catalyzed approach is the intramolecular cyclization of o-alkynylphenols. A precursor such as 2-alkynyl-4-methylphenol can be cyclized in the presence of a palladium catalyst to directly form 5-methylbenzofuran. nih.gov Furthermore, cascade reactions involving cyclization and carbonylation have also been reported, expanding the range of accessible benzofuran structures. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Sonogashira Coupling/Cyclization | 2-Iodo-4-methylphenol, Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI co-catalyst | One-pot, three-component reactions are possible. nih.gov |

| Intramolecular Cyclization | 2-Alkynyl-4-methylphenol | Pd(II) complexes | Direct formation of the benzofuran ring. |

| Heck-type Tandem Reaction | 2-Hydroxystyrenes, Iodobenzenes | Pd catalyst | Involves C-H activation and oxidative cyclization. nih.gov |

Copper-Mediated Transformations

Copper catalysts are an economical and effective alternative to palladium for synthesizing benzofurans. Copper-mediated methods often involve oxidative annulation reactions. For example, phenols can react with unactivated internal alkynes in the presence of a copper catalyst to afford benzofuran derivatives. rsc.org A reaction between 4-methylphenol and a suitable alkyne under these conditions would yield the 5-methylbenzofuran core.

Copper catalysis is also relevant for the final bromination step. While electrophilic bromination of the 3-position of benzofurans is generally facile, copper-catalyzed methods can offer alternative reactivity or improved selectivity under specific conditions. nih.govmdpi.com Copper-catalyzed radical addition-cyclization-bromination sequences have been developed, which could potentially be adapted for the synthesis of 3-bromobenzofurans. mdpi.com

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Aerobic Oxidative Cyclization | 4-Methylphenol, Alkyne | Cu catalyst, O₂ (air) | Utilizes molecular oxygen as a green oxidant. rsc.org |

| One-Pot Synthesis | o-Hydroxy aldehydes, Amines, Alkynes | CuI | Environmentally benign approach, can be run in deep eutectic solvents. nih.gov |

| C-H Bromination | Benzofuran derivative | Cu(II)/phenanthroline | Directs bromination to specific C-H bonds. nih.gov |

Ruthenium-Catalyzed Annulation Reactions

Ruthenium-based catalysts have emerged as powerful tools for C-H activation and annulation reactions to form heterocyclic rings. The synthesis of benzofurans can be achieved through ruthenium-catalyzed cycloisomerization of o-alkynylphenols. nih.gov This method provides a direct route to the benzofuran core from readily accessible precursors.

More advanced strategies involve the reaction of phenols with alkynes through C-H alkenylation followed by an oxygen-induced annulation. This approach allows for the construction of the benzofuran ring from simple starting materials in a step-economical fashion. Applying this methodology to a substrate like 4-methylphenol would provide a direct entry to the 5-methylbenzofuran system, which could then be brominated to afford the final product.

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Cycloisomerization | o-alkynylphenols | Arene ruthenium complexes | Catalyzes the intramolecular addition of the phenol O-H across the alkyne. nih.gov |

| C-H Alkenylation/Annulation | m-Hydroxybenzoic acids, Alkynes | Ru catalyst, Mg(OAc)₂ | Proceeds via C-H activation followed by cyclization. |

One-Pot and Multicomponent Reactions Towards this compound

While specific literature detailing a one-pot or multicomponent synthesis for this compound is not prominent, established methodologies for analogous substituted benzofurans provide a blueprint for potential synthetic routes. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, are highly valued for their efficiency and atom economy.

A plausible and widely utilized one-pot strategy for constructing substituted benzofurans is the palladium- and copper-catalyzed Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an in-situ cyclization. nih.gov To adapt this for this compound, the synthesis would logically start from a suitably substituted phenol, such as 2-iodo-4-methylphenol. The key challenge is the introduction of the bromine atom at the C3 position. This can be achieved by using a bromo-substituted alkyne.

A hypothetical one-pot reaction could proceed as follows:

Sonogashira Coupling: 2-Iodo-4-methylphenol is coupled with a terminal alkyne like ethynyltrimethylsilane under palladium and copper catalysis.

Deprotection: The silyl (B83357) protecting group is removed.

Cyclization: The resulting o-alkynylphenol undergoes intramolecular cyclization to form 5-methyl-1-benzofuran.

Bromination: A brominating agent is added to the same pot to achieve the final product. However, as discussed in the next section, direct bromination typically occurs at the C2 position.

Therefore, a more viable one-pot approach would involve incorporating the C3-bromo substituent within the alkyne partner from the outset. For instance, coupling 2-iodo-4-methylphenol with bromoacetylene (which is highly reactive) or a more stable equivalent would lead to an intermediate that, upon cyclization, directly yields the 3-bromo-benzofuran skeleton.

Multicomponent reactions (MCRs) offer another sophisticated route. Domino three-component coupling reactions involving arynes, for example, have been used to prepare complex benzofurans. libretexts.org An MCR to form this compound would require the precise assembly of three or more starting materials, a significant synthetic design challenge that has not yet been specifically reported for this target molecule.

Below is a table summarizing typical conditions used in one-pot Sonogashira coupling-cyclization reactions for the synthesis of various substituted benzofurans, which could be adapted for the target molecule.

| Starting Materials | Catalyst System | Solvent / Base | Key Features | Yield (%) |

|---|---|---|---|---|

| 2-Iodophenol, Terminal Alkyne, Aryl Iodide | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF | Three-component reaction; yields 2,3-disubstituted benzofurans. nih.gov | Good to Excellent |

| o-Halogenated Phenols, Phenylacetylene | Pd(OAc)₂, P(tBu)₃, CuI | DIPA / THF | Applied to the synthesis of natural products like dehydrotremetone. | 57-74 |

| 1-Bromo-2-iodobenzenes, β-Keto Esters | CuI | THF | Domino C-C and C-O bond formation to give 2,3-disubstituted benzofurans. pearson.com | Moderate to Good |

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of this compound is governed by significant challenges in controlling both chemo- and regioselectivity. These challenges arise during the formation of the benzofuran core and in the subsequent introduction of the bromine substituent.

Regioselectivity of Benzofuran Ring Formation

The construction of the 5-methyl-1-benzofuran skeleton must be regioselective. If starting from 4-methylphenol (p-cresol), classical methods like the reaction with an α-bromo ketone followed by cyclization present a regiochemical ambiguity. The initial O-alkylation is straightforward, but the subsequent intramolecular Friedel-Crafts type cyclization of the resulting α-(4-methylphenoxy)ketone can occur at either C2 or C6 of the phenol ring. The directing effect of the methyl group (ortho, para-directing) and the ether linkage (ortho, para-directing) can lead to a mixture of the desired 5-methyl isomer and the undesired 7-methyl isomer. nii.ac.jp Steric hindrance from the methyl group may favor cyclization at the less hindered C2 position, but mixtures are common when steric factors are not overwhelming. nii.ac.jp

Regioselectivity of Bromination

The most critical regiochemical challenge is the introduction of the bromine atom at the C3 position. Electrophilic aromatic substitution on the benzofuran ring system is highly regioselective, but it strongly favors the C2 position. echemi.comstackexchange.com This preference is due to the greater stabilization of the carbocation intermediate (a σ-complex) formed during attack at C2, where the positive charge can be delocalized onto the benzene ring, analogous to a stable benzylic cation. echemi.comstackexchange.com Attack at C3 leads to an intermediate where the positive charge is primarily stabilized by the adjacent, electronegative oxygen atom, which is a less favorable scenario. echemi.comstackexchange.com

Therefore, direct bromination of 5-methyl-1-benzofuran with reagents like N-Bromosuccinimide (NBS) or Br₂ would be expected to yield primarily 2-Bromo-5-methyl-1-benzofuran, not the desired C3 isomer.

To overcome this inherent C2 selectivity, synthetic strategies must be employed that install the bromine atom at C3 through a different mechanism. A common and effective approach is the cyclization of an o-alkynylphenol precursor that already contains the desired C3 substituent. nih.gov For this target, the synthesis would involve the cyclization of a (2-bromoethynyl)-4-methylphenol derivative. This 5-endo-dig cyclization, often catalyzed by transition metals (e.g., gold, indium) or acids, forms the furan ring and places the bromine atom directly and unambiguously at the C3 position. nih.gov

Chemoselectivity

Chemoselectivity concerns the selective reaction of one functional group in the presence of others. In the synthesis of this compound, key chemoselectivity issues include:

Ring vs. Side-Chain Bromination: When attempting bromination, conditions must be chosen to favor electrophilic substitution on the heterocycle rather than free-radical substitution on the C5-methyl group. Using reagents like NBS in the dark and without radical initiators typically favors electrophilic pathways.

Furan vs. Benzene Ring Substitution: The benzofuran nucleus contains two aromatic rings. The furan ring is generally more electron-rich and reactive towards electrophiles than the benzene ring. However, the benzene ring is activated by both the ether oxygen and the methyl group, creating a risk of bromination on the benzene moiety (at C4, C6, or C7). Careful control of reaction conditions and the choice of a mild brominating agent are essential to ensure substitution occurs selectively on the furan ring.

Substitution vs. Addition: With certain brominating agents and conditions, bromine can add across the C2-C3 double bond of the furan ring, forming a 2,3-dibromo-2,3-dihydrobenzofuran (B8581267) derivative. researchgate.net Achieving the desired substitution product requires conditions that favor rearomatization.

The table below summarizes the regiochemical outcomes of electrophilic substitution on the benzofuran nucleus, underscoring the challenge of achieving C3 substitution.

| Reaction | Reagent | Position of Attack | Reason for Selectivity |

|---|---|---|---|

| Nitration | HNO₃/Ac₂O | C2 | Most stable carbocation intermediate (σ-complex). echemi.comstackexchange.com |

| Formylation (Vilsmeier-Haack) | POCl₃/DMF | C2 | Most stable carbocation intermediate (σ-complex). echemi.comstackexchange.com |

| Bromination | Br₂ or NBS | C2 | Kinetic and thermodynamic preference for C2 attack. researchgate.net |

| Halogenation (Proposed for C3) | Cyclization of C2-alkynylphenol with halogenated alkyne | C3 | Regiochemistry is pre-determined by the alkyne substrate before cyclization. nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis of 3 Bromo 5 Methyl 1 Benzofuran

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) of 3-Bromo-5-methyl-1-benzofuran (B6268714)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Based on the structure of this compound, a detailed analysis of its predicted ¹H and ¹³C NMR spectra, along with the application of two-dimensional NMR techniques, can be described.

The ¹H NMR spectrum is expected to display five distinct signals corresponding to the different proton environments in the molecule. The aromatic region should feature four signals for the protons on the benzofuran (B130515) ring system, while the aliphatic region will contain one signal for the methyl group.

The proton at the C2 position (H-2) is anticipated to be the most deshielded proton on the heterocyclic ring, appearing as a singlet due to the absence of adjacent protons. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) would exhibit splitting patterns based on their coupling with neighboring protons. The methyl group protons at C5 would appear as a sharp singlet.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.6 - 7.8 | Singlet (s) | N/A |

| H-4 | ~7.3 - 7.5 | Singlet (s) or narrow Doublet (d) | ~0.5-1.0 (long-range coupling) |

| H-7 | ~7.2 - 7.4 | Doublet (d) | ~8.0 - 8.5 |

| H-6 | ~7.0 - 7.2 | Doublet of Doublets (dd) | ~8.0 - 8.5, ~1.5 - 2.0 |

Note: Data is predicted based on analogous structures and established chemical shift principles.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, one for each unique carbon atom. The chemical shifts would be influenced by the electron-withdrawing bromine atom, the electron-donating methyl group, and the heterocyclic oxygen atom. The carbon atom bearing the bromine (C-3) would appear at a relatively low field for a sp² carbon, around 95-105 ppm. The quaternary carbons (C-3a, C-5, C-7a) and the oxygen-bound carbons (C-2, C-7a) would also have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

|---|---|---|

| C-2 | ~145 - 148 | CH |

| C-3 | ~95 - 105 | C |

| C-3a | ~129 - 132 | C |

| C-4 | ~120 - 123 | CH |

| C-5 | ~132 - 135 | C |

| C-6 | ~125 - 128 | CH |

| C-7 | ~110 - 113 | CH |

| C-7a | ~154 - 156 | C |

Note: Data is predicted based on analogous structures and established chemical shift principles.

Two-dimensional (2D) NMR experiments would be crucial for the unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the H-6 and H-7 protons on the benzene ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. For example, it would link the ¹H signal at ~2.4 ppm to the ¹³C signal at ~21 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping the carbon skeleton by showing correlations between protons and carbons over two or three bonds. Expected key correlations include those from the methyl protons (5-CH₃) to the quaternary carbon C-5 and the methine carbons C-4 and C-6. The H-2 proton would likely show correlations to C-3 and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. A potential NOESY correlation between the methyl group protons and the H-4 proton would help confirm their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₉H₇BrO), the molecular ion peak (M⁺˙) would be a key diagnostic feature. uni.lu Due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the mass spectrum would exhibit a characteristic pair of peaks for the molecular ion (the M and M+2 peaks) of almost equal intensity. The expected m/z values would be 210 (for C₉H₇⁷⁹BrO) and 212 (for C₉H₇⁸¹BrO). uni.lu

The fragmentation of the molecular ion would likely proceed through several pathways:

Loss of a bromine radical: A primary fragmentation would be the cleavage of the C-Br bond to lose a •Br radical, resulting in a cation at m/z 131.

Loss of carbon monoxide: Benzofurans are known to undergo fragmentation by losing a molecule of carbon monoxide (CO) from the furan (B31954) ring. This would lead to a fragment ion from the molecular ion at m/z 182/184.

Loss of a methyl radical: Cleavage of the methyl group could occur, leading to a fragment at m/z 195/197.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide information about the functional groups and vibrational modes within a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3100 - 3000 | Aromatic C-H stretching |

| 2950 - 2850 | Methyl (CH₃) C-H stretching |

| ~1610, ~1580, ~1490 | Aromatic C=C ring stretching |

| ~1250, ~1050 | Aryl-ether C-O stretching |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Currently, there is no reported single-crystal X-ray diffraction structure for this compound in the crystallographic databases.

Should a suitable single crystal of the compound be grown, this technique would provide the most definitive structural information. X-ray diffraction analysis would precisely determine all bond lengths, bond angles, and torsion angles in the solid state. It would confirm the planarity of the benzofuran ring system and provide the exact geometry of the methyl group. Furthermore, the crystal packing analysis would reveal any significant intermolecular interactions, such as π-π stacking between the aromatic rings or potential halogen bonding involving the bromine atom, which govern the solid-state architecture.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Methyl 1 Benzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. lumenlearning.commasterorganicchemistry.commasterorganicchemistry.com In the case of benzofuran derivatives, the fused ring system exhibits a distinct reactivity pattern. The benzofuran nucleus is generally activated towards electrophilic attack due to the electron-donating nature of the oxygen atom. researchgate.net Electrophilic substitution on the benzofuran ring typically occurs at the C2 position, which is the most electron-rich. uoanbar.edu.iq However, in 3-Bromo-5-methyl-1-benzofuran (B6268714), the C2 position is unsubstituted, while the C3 position is blocked by a bromine atom.

The methyl group at the C5 position is an activating group and directs incoming electrophiles to the ortho and para positions (C4, C6, and C7 are ortho/para relative to the oxygen, and C4 and C6 are ortho to the methyl group). The directing effects of the oxygen atom of the furan (B31954) ring and the methyl group on the benzene (B151609) ring will influence the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comlibretexts.org

For this compound, electrophilic attack is anticipated to occur on the benzene ring, as the furan ring is somewhat deactivated by the electron-withdrawing bromine at C3. The directing effects of the oxygen and the methyl group would favor substitution at the C4 and C6 positions.

Table 1: Plausible Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-4-nitro-5-methyl-1-benzofuran and 3-Bromo-6-nitro-5-methyl-1-benzofuran |

| Bromination | Br₂, FeBr₃ | 3,4-Dibromo-5-methyl-1-benzofuran and 3,6-Dibromo-5-methyl-1-benzofuran |

Note: The data in this table is predictive and based on general principles of electrophilic aromatic substitution on substituted benzofurans.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C3 position of this compound is attached to an sp²-hybridized carbon atom of the electron-rich furan ring, which generally makes it unreactive towards classical nucleophilic substitution reactions (SN1 and SN2). However, under specific conditions, such as transition-metal catalysis or via the formation of organometallic intermediates, nucleophilic displacement of the bromine can be achieved.

Direct nucleophilic aromatic substitution (SNAr) is typically challenging on electron-rich aromatic systems unless activated by strong electron-withdrawing groups, which are absent in this molecule. Therefore, reactions with nucleophiles like hydroxides, alkoxides, or amines to directly displace the bromine are not expected to be facile without a catalyst.

Alternative pathways, such as those involving metal-halogen exchange with organolithium reagents (e.g., n-butyllithium) followed by quenching with an electrophile, represent a more viable strategy for functionalization at the C3 position.

Cross-Coupling Chemistry of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com this compound is a suitable substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the C3 position. While specific studies on this compound are not prevalent, related bromo-benzofuran derivatives have been successfully employed in Suzuki-Miyaura couplings. researchgate.netnih.gov

A typical reaction would involve reacting this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃.

Table 2: Representative Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Phenyl-5-methyl-1-benzofuran |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-(4-Methoxyphenyl)-5-methyl-1-benzofuran |

Note: The conditions and products in this table are illustrative, based on established protocols for Suzuki-Miyaura reactions on similar aryl bromides. researchgate.net

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. acs.org this compound can react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C3 position.

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction would enable the synthesis of 3-alkynyl-5-methyl-1-benzofurans, which are valuable synthetic intermediates. acs.orgrsc.orgresearchgate.net

Table 3: Exemplary Heck and Sonogashira Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|---|

| Heck | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃ | Et₃N | Methyl (E)-3-(5-methyl-1-benzofuran-3-yl)acrylate |

Note: This data represents typical conditions for these cross-coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction is a powerful method for synthesizing arylamines. This compound can be coupled with a variety of primary and secondary amines, as well as anilines and other nitrogen-containing compounds, to yield 3-amino-5-methyl-1-benzofuran derivatives. acs.orgresearchgate.net The reaction typically requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide (NaOtBu).

Table 4: Illustrative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 4-(5-Methyl-1-benzofuran-3-yl)morpholine |

| Aniline | Pd(OAc)₂, XPhos | Cs₂CO₃ | Dioxane | N-(5-Methyl-1-benzofuran-3-yl)aniline |

Note: The reaction conditions are based on established methods for the Buchwald-Hartwig amination of aryl bromides.

Oxidative and Reductive Transformations of this compound

The benzofuran ring system can undergo various oxidative and reductive transformations, although the stability of the aromatic system often requires specific reagents to effect these changes.

Oxidative Transformations: The benzofuran ring itself is relatively resistant to oxidation under mild conditions. Strong oxidizing agents can lead to cleavage of the furan ring. However, functional groups attached to the benzofuran core can be selectively oxidized. For instance, if a sulfur-containing substituent were present, it could be oxidized to a sulfoxide (B87167) or sulfone, as has been demonstrated for similar 5-bromo-2-methyl-1-benzofuran (B1330888) derivatives. nih.gov The methyl group at the C5 position could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), although this might also affect the furan ring.

Reductive Transformations: The bromine atom at the C3 position can be removed via catalytic hydrogenation (hydrodebromination) using a palladium catalyst (e.g., Pd/C) and a hydrogen source, which would yield 5-methyl-1-benzofuran. Alternatively, reduction with metals in acidic media can also achieve this transformation. The reduction of the furan ring of the benzofuran system typically requires more forcing conditions, such as high-pressure hydrogenation, and would lead to the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. The choice of reducing agent is crucial to achieve selectivity between dehalogenation and ring reduction. doubtnut.com

Mechanistic Pathways of Key Reactions Involving this compound

The reactivity of this compound is largely characterized by transformations of the carbon-bromine bond, a common feature for aryl halides. This section delves into the mechanistic pathways of key reactions that this compound is expected to undergo, primarily focusing on palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound might be limited, its reactivity can be understood through the well-established mechanisms of related bromo-substituted aromatic compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are pivotal in the functionalization of aryl halides. wikipedia.orgmasterorganicchemistry.com These reactions proceed through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.org For this compound, this reaction would involve its coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar Pd(II) complex. wikipedia.orglibretexts.org This is often the rate-determining step of the cycle. libretexts.org

Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.org This process requires the activation of the organoboron compound by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the organic moiety to the palladium center, displacing the halide. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product. This process regenerates the Pd(0) catalyst, which can then participate in another catalytic cycle. wikipedia.org

The general mechanistic pathway for the Suzuki-Miyaura coupling of this compound is depicted below:

Step 1: Oxidative Addition

this compound + Pd(0)L_n → (5-methyl-1-benzofuran-3-yl)Pd(II)(Br)L_n

Step 2: Transmetalation

R-B(OH)_2 + Base → [R-B(OH)_3]^-

(5-methyl-1-benzofuran-3-yl)Pd(II)(Br)L_n + [R-B(OH)_3]^- → (5-methyl-1-benzofuran-3-yl)Pd(II)(R)L_n + [Br-B(OH)_3]^-

Step 3: Reductive Elimination

(5-methyl-1-benzofuran-3-yl)Pd(II)(R)L_n → 3-R-5-methyl-1-benzofuran + Pd(0)L_n

Interactive Data Table: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water |

| Boron Reagent | Arylboronic acids, Alkylboronic acids |

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction would enable the introduction of a vinyl group at the 3-position of the benzofuran core. The catalytic cycle of the Heck reaction also involves oxidative addition, followed by migratory insertion and β-hydride elimination. wikipedia.orglibretexts.org

Oxidative Addition: Similar to the Suzuki coupling, the first step is the oxidative addition of this compound to a Pd(0) catalyst, forming a Pd(II) complex. wikipedia.org

Migratory Insertion (Carbopalladation): The alkene then coordinates to the palladium(II) complex, followed by the migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond and a new alkylpalladium(II) intermediate. wikipedia.orglibretexts.org

β-Hydride Elimination: For the reaction to proceed to the final product, the alkylpalladium(II) intermediate must have a hydrogen atom on the β-carbon. A syn-elimination of this hydrogen atom and the palladium complex occurs, forming a palladium-hydride complex and the substituted alkene product. wikipedia.org

Reductive Elimination/Base Regeneration: The final step involves the reductive elimination of HBr from the palladium-hydride complex, typically facilitated by a base, which regenerates the Pd(0) catalyst. wikipedia.org

The general mechanistic pathway for the Heck reaction of this compound is as follows:

Step 1: Oxidative Addition

this compound + Pd(0)L_n → (5-methyl-1-benzofuran-3-yl)Pd(II)(Br)L_n

Step 2: Migratory Insertion

(5-methyl-1-benzofuran-3-yl)Pd(II)(Br)L_n + Alkene → (Alkene-substituted-alkyl)Pd(II)(Br)L_n

Step 3: β-Hydride Elimination

(Alkene-substituted-alkyl)Pd(II)(Br)L_n → HPd(II)(Br)L_n + Substituted Alkene

Step 4: Catalyst Regeneration

HPd(II)(Br)L_n + Base → Pd(0)L_n + [H-Base]Br

Interactive Data Table: General Conditions for Heck Reaction of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd/C |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile (B52724), Toluene |

| Alkene | Styrene, Acrylates, Acrylonitrile |

While these mechanisms are widely accepted, the specific reaction conditions, such as the choice of catalyst, ligand, base, and solvent, can significantly influence the reaction outcome and efficiency for a particular substrate like this compound. Further experimental studies would be necessary to fully elucidate the optimal conditions and any substrate-specific mechanistic nuances.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods would provide insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable conformation (the ground state) of a molecule by optimizing its geometry and minimizing its energy. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach. nih.govrsc.orgresearchgate.net These calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. The optimized geometry is a prerequisite for further computational analysis, including the calculation of spectroscopic and electronic properties. Studies on other benzofuran derivatives have successfully used DFT to obtain optimized geometric parameters that are in good agreement with experimental data from techniques like X-ray diffraction. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and reactivity. dntb.gov.uaresearchgate.net For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net The spatial distribution of these orbitals would also be visualized to predict the most likely sites for electrophilic and nucleophilic attack. In many organic molecules, including benzofuran derivatives, the distribution of HOMO and LUMO is often concentrated on specific parts of the molecule, highlighting the reactive regions. researchgate.net

Computational Spectroscopy Simulations (NMR, UV-Vis)

Computational methods can simulate various types of spectra, providing a valuable tool for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound could be performed using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory. researchgate.net The calculated chemical shifts, when compared to experimental spectra, can aid in the definitive assignment of signals to specific atoms within the molecule. While experimental NMR data for the parent benzofuran is available, chemicalbook.comspectrabase.com simulated spectra for the titled compound would be invaluable for its characterization.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.net By calculating the electronic transition energies and oscillator strengths, a theoretical spectrum can be generated. This would predict the wavelengths of maximum absorption (λmax) for this compound, which correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. Such simulations on related benzofuran compounds have shown good correlation with experimental measurements. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. This involves modeling the entire reaction pathway, from reactants to products, and identifying any intermediates and transition states. By calculating the energies of these species, the activation energy for the reaction can be determined, providing insights into the reaction kinetics. researchgate.netresearchgate.net For instance, if this compound were to undergo a nucleophilic substitution, computational modeling could elucidate the preferred mechanism (e.g., SN1, SN2, or an addition-elimination pathway) and the factors influencing its regioselectivity. The synthesis of various functionalized benzofurans often involves multi-step reactions, and computational analysis can be instrumental in understanding the underlying mechanisms. nih.govacs.org

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, it does possess some conformational flexibility, particularly concerning the orientation of the methyl group. Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. acs.orgnih.gov By simulating the molecule's movements at a given temperature, MD can explore the different accessible conformations and their relative stabilities. In the context of drug design, where benzofuran derivatives are often investigated for their biological activity, MD simulations are crucial for understanding how the molecule might interact with a biological target, such as a protein's active site. acs.orgplos.org These simulations can reveal key intermolecular interactions and the stability of the ligand-protein complex. plos.org

Conclusion

3-Bromo-5-methyl-1-benzofuran (B6268714) is a significant heterocyclic compound that embodies the structural features often sought in modern chemical research. As a member of the privileged benzofuran (B130515) family, its value is amplified by the presence of both a halogen and an alkyl substituent, which are known to modulate biological and material properties. Its primary importance lies in its role as a versatile synthetic intermediate, where the reactive C-Br bond at the 3-position allows for extensive molecular elaboration through cross-coupling reactions. This capability positions this compound as a key starting point for the development of novel, complex molecules with potential applications in medicinal chemistry and materials science, continuing the rich legacy of benzofuran research.

Advanced Applications of 3 Bromo 5 Methyl 1 Benzofuran in Materials Science

A Potential Building Block in Organic Electronic Materials

The core structure of 3-Bromo-5-methyl-1-benzofuran (B6268714), featuring a fused benzene (B151609) and furan (B31954) ring system, provides a foundation for the design of organic electronic materials. The inherent aromaticity and planarity of the benzofuran (B130515) unit are conducive to π-electron delocalization, a fundamental requirement for charge transport. The strategic placement of a bromine atom at the 3-position and a methyl group at the 5-position can be leveraged to fine-tune the electronic properties and solubility of resulting materials. The bromine atom, in particular, can serve as a reactive handle for further chemical modifications, enabling the synthesis of more complex molecular architectures.

Envisioning a Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While direct studies on this compound in OLEDs and OPVs are not yet available, the potential is evident from research on analogous benzofuran derivatives. The benzofuran core can be incorporated into molecules that function as hosts, emitters, or charge-transporting layers in OLED devices. The ability to modify the benzofuran structure allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection, transport, and recombination, ultimately leading to light emission.

The Development of Charge Transporting or Emitting Materials

The creation of efficient charge transporting and emitting materials is paramount for the advancement of organic electronics. The benzofuran scaffold can be functionalized to favor either hole or electron transport. By attaching electron-donating or electron-withdrawing groups, the charge transport characteristics can be modulated. The bromine atom on the this compound molecule offers a prime site for introducing moieties that can enhance intermolecular interactions and facilitate charge hopping between molecules in a solid-state device.

Furthermore, the inherent fluorescence of some benzofuran derivatives suggests that with appropriate molecular design, this compound could serve as a precursor to novel emitting materials. The introduction of specific substituents can alter the emission color and quantum efficiency, paving the way for its use in the emissive layer of OLEDs for displays and lighting applications.

Application in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. The this compound molecule possesses features that could be exploited for self-assembly. The potential for halogen bonding involving the bromine atom, as well as π-π stacking interactions between the aromatic benzofuran cores, could drive the formation of ordered assemblies in the solid state or in solution.

These self-assembled structures could find applications in areas such as crystal engineering, the development of responsive materials, and the fabrication of nanoscale electronic components. The specific stereoelectronic effects of the methyl group would also play a role in directing the geometry of these supramolecular architectures.

A Precursor in Polymer Synthesis and Macromolecular Architectures

The reactivity of the bromine atom in this compound makes it a valuable monomer or precursor for polymerization reactions. Through cross-coupling reactions, such as Suzuki or Stille coupling, this building block could be incorporated into the main chain or as a side group of polymers. This would allow for the synthesis of polymers with tailored optoelectronic properties derived from the benzofuran unit.

Emerging Research Avenues and Future Perspectives for 3 Bromo 5 Methyl 1 Benzofuran

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Future synthetic approaches for 3-Bromo-5-methyl-1-benzofuran (B6268714) will likely leverage these modern techniques. Direct bromination of a 5-methyl-1-benzofuran precursor using reagents like N-bromosuccinimide (NBS) represents a common and effective strategy for introducing the bromine atom at the electron-rich C-3 position. nih.govresearchgate.net The synthesis of the benzofuran (B130515) core itself can be achieved through various advanced catalytic systems.

Key emerging synthetic strategies applicable to this compound include:

Palladium- and Copper-Catalyzed Reactions: Sonogashira coupling between terminal alkynes and iodophenols, followed by intramolecular cyclization, is a powerful tool for constructing the benzofuran ring, often utilizing a combination of palladium and copper catalysts. acs.org

One-Pot Syntheses: Multi-component reactions that combine starting materials like salicylaldehydes, amines, and alkynes (generated in situ from calcium carbide) in a single step offer an efficient pathway to highly substituted benzofurans. nih.gov

Green Chemistry Approaches: The use of environmentally benign deep eutectic solvents (DES) in combination with copper iodide catalysts presents a sustainable alternative for synthesizing benzofuran derivatives. acs.org

Visible-Light-Mediated Catalysis: Photo-promoted reactions, such as the synthesis of benzofurans from disulfides and enynes, are gaining traction as a mild and sustainable synthetic tool. nih.gov

Table 1: Overview of Modern Catalytic Strategies for Benzofuran Synthesis

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Palladium-Copper | Sonogashira Coupling / Cyclization | Co-catalyst system for coupling alkynes and iodophenols. acs.org |

| Copper-Based | One-Pot Multi-component Reaction | Efficiently combines salicylaldehydes, amines, and alkynes. nih.gov |

| Rhodium-Catalyzed | C-H Directing Group Migration | Novel synthesis from 1,3-diynes and N-phenoxyacetamides. acs.org |

| Visible Light | Photoredox Catalysis | Mild, sustainable synthesis from disulfides and enynes. nih.gov |

| Catalyst-Free | Cyclization | Reactions involving aryl alkynes and sulfur ylides under catalyst-free conditions. nih.gov |

These strategies offer significant advantages over traditional methods and are expected to be adapted for the large-scale and environmentally conscious production of this compound and its derivatives.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dominated by the C-Br bond at the 3-position. Halogenated benzofurans are crucial intermediates for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. researchgate.net This capability is fundamental to creating molecular diversity for applications in drug discovery and materials science.

Future research will likely focus on systematically exploring the utility of the C-3 bromo substituent in various coupling reactions.

Potential Reactivity Patterns for Exploration:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl substituents.

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl groups, which can serve as handles for further transformations.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, a key transformation in the synthesis of many biologically active compounds.

Cyanation: Introduction of a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides.

Table 2: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd |

| Heck | Alkene | C-C (vinyl) | Pd |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) | Pd/Cu |

| Buchwald-Hartwig | Amine | C-N | Pd |

| Stille | Organostannane | C-C | Pd |

| Negishi | Organozinc | C-C | Pd/Ni |

Beyond established cross-coupling methods, research may also uncover novel reactivity, such as exploring its role in C-H activation pathways or its utility in photochemical transformations. Understanding these patterns is essential for unlocking the full synthetic potential of this building block.

Integration into Complex Molecular Architectures

The ability to functionalize this compound via cross-coupling reactions makes it an ideal scaffold for constructing complex molecular architectures. Benzofuran derivatives are often key components of larger molecules with significant biological activity, including anticancer agents and VEGFR-2 inhibitors. nih.gov

The future in this area involves using this compound as a starting point for the synthesis of:

Novel Heterocyclic Systems: The bromo group can act as a handle to cyclize and build fused ring systems, leading to the discovery of new chemical entities. For instance, brominated benzofurans have been used to synthesize pyrazole (B372694) and thiazole (B1198619) derivatives. researchgate.netnih.gov

Biologically Active Hybrids: Molecular hybridization, the strategy of combining two or more pharmacophores, can be employed. This compound could be coupled with other bioactive moieties (e.g., piperazine, morpholine, thiazole) to create dual-action drugs, such as those targeting both AChE and β-secretase for Alzheimer's disease. acs.org

Natural Product Analogues: The benzofuran core is present in natural products like Cicerfuran and Ailanthoidol. nih.gov this compound can be used to create synthetic analogues of these natural products with potentially enhanced stability or activity.

The synthesis of 3-(morpholinomethyl)benzofuran derivatives from a 3-(bromomethyl)benzofuran (B3032707) precursor highlights a strategy where the bromo-group is first converted to a bromomethyl group and then substituted, demonstrating the step-wise elaboration into more complex structures targeting lung cancer cells. nih.govtandfonline.com

Interdisciplinary Research Directions

The versatile nature of the this compound scaffold opens up research avenues that cross the boundaries of traditional organic chemistry.

Medicinal Chemistry and Chemical Biology: This is the most prominent interdisciplinary field for benzofurans. researchgate.net The introduction of a bromine atom can significantly enhance the biological activity of a molecule by increasing its lipophilicity and ability to form halogen bonds with protein targets. nih.govnih.gov Future work will involve synthesizing libraries of derivatives from this compound and screening them for various therapeutic targets. Promising areas include:

Anticancer Agents: Many benzofuran derivatives show cytotoxicity against various cancer cell lines, including leukemia and breast cancer. nih.govnih.govnih.gov The effect of the 3-bromo and 5-methyl substitution pattern on selectivity and potency is a key area for investigation.

Neurodegenerative Diseases: Benzofuran-based inhibitors of enzymes like AChE and BACE-1 are being explored for the treatment of Alzheimer's disease. acs.org The specific scaffold of this compound can be used to design new dual-target inhibitors. acs.orgacs.org

Antimicrobial Agents: Benzofurans have shown activity against a range of bacteria and fungi. nih.gov New derivatives could be developed to combat drug-resistant microbial strains.

Materials Science: The conjugated π-system of the benzofuran ring suggests potential applications in organic electronics. By using cross-coupling reactions to extend the conjugation, derivatives of this compound could be investigated as components for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or chemical sensors.

Agrochemicals: Benzofuran derivatives have found use in agriculture. nih.gov Research could explore the potential of this compound derivatives as novel herbicides, fungicides, or insecticides, with the aim of finding more effective and environmentally safer alternatives to existing products.

The continued exploration of this compound and its derivatives promises to yield not only a deeper understanding of fundamental chemical principles but also novel molecules with practical applications that address significant challenges in medicine, materials, and agriculture.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-5-methyl-1-benzofuran, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via electrophilic substitution or halogenation of 5-methyl-1-benzofuran precursors. For example, bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) ensures regioselectivity at the 3-position. Column chromatography (hexane/ethyl acetate) is recommended for purification .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry of brominating agents to minimize di-substituted byproducts. Low-temperature conditions (<10°C) improve selectivity for mono-bromination .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR : The aromatic proton signals in the 7.0–8.0 ppm range (¹H NMR) and carbon signals near 110–160 ppm (¹³C NMR) confirm the benzofuran core. The methyl group at C5 appears as a singlet (~δ 2.3 ppm), while the bromine substituent deshields adjacent carbons .

- MS : A molecular ion peak at m/z 196/198 (Br isotope pattern) validates the molecular formula (C₉H₇BrO). Fragmentation patterns should show loss of Br (Δ m/z 79/81) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

- X-ray Diffraction : Use SHELXL for refinement of single-crystal data. Key parameters include anisotropic displacement parameters for Br and methyl groups. Hydrogen atoms can be placed geometrically with riding models .

- Halogen Bonding : Analyze Br···O/S interactions in the crystal lattice using Mercury or OLEX2. These interactions often stabilize the packing structure and influence melting points .

Q. How should researchers address contradictions in spectroscopic data versus computational modeling results for this compound?

- Validation : Cross-validate experimental NMR shifts with DFT calculations (e.g., B3LYP/6-311+G(d,p)). Discrepancies in methyl group chemical shifts may arise from solvent effects or crystal packing forces not modeled computationally .

- Error Analysis : Compare experimental and calculated IR vibrational frequencies. Deviations >10 cm⁻¹ suggest conformational flexibility or intermolecular interactions in the solid state .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be mitigated?

- Chiral Resolution : Introduce sulfinyl or sulfonyl groups at C3 for stereochemical control. Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluent to separate enantiomers .

- Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to install substituents while retaining enantiopurity .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in the synthesis of this compound across different laboratories?

- Protocol Standardization : Provide detailed reaction parameters (e.g., cooling rate during bromination, exact solvent ratios). Use calibrated equipment for temperature control .

- Byproduct Reporting : Document all minor peaks in GC-MS/HPLC chromatograms to identify potential impurities (e.g., di-brominated analogues) .

Q. What are the best practices for handling discrepancies between theoretical and experimental melting points?

- Crystallization : Recrystallize the compound from ethyl acetate/hexane to obtain a pure phase. Differential Scanning Calorimetry (DSC) can detect polymorphic transitions that affect melting behavior .

- Literature Comparison : Cross-reference melting points with structurally analogous compounds (e.g., 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran, mp 469–470 K) to identify trends in halogen-substituted benzofurans .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.